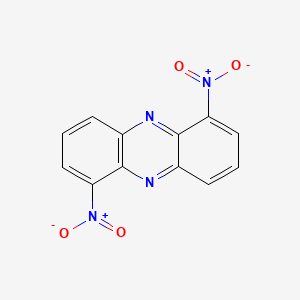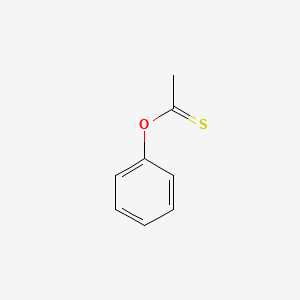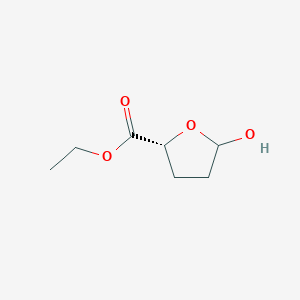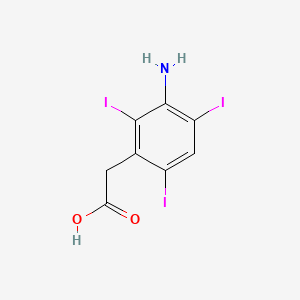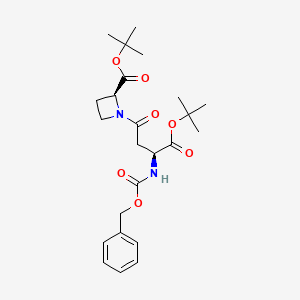![molecular formula C18H21NO B13820219 1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine](/img/structure/B13820219.png)
1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine is a complex organic compound that belongs to the class of dihydronaphthofurans. These compounds are characterized by a fused ring structure that includes a furan ring and a naphthalene ring. The piperidine moiety adds to its structural complexity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine typically involves multiple steps. One common synthetic route includes the iodocyclization of 3-allyl-lawsone, followed by a nucleophilic substitution reaction of the iodized product. This is then followed by a Huisgen 1,3-dipolar cycloaddition reaction catalyzed by copper (I) to yield the final product . Industrial production methods may involve similar steps but are optimized for scale, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine ring.
Cycloaddition: The compound can participate in cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine can be compared with other dihydronaphthofurans and piperidine derivatives. Similar compounds include:
1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine: This compound has a pyrrolidine ring instead of a piperidine ring.
1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)morpholine: This compound features a morpholine ring.
The uniqueness of this compound lies in its specific ring structure and the presence of the piperidine moiety, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H21NO |
|---|---|
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
1-(1,3-dihydrobenzo[e][2]benzofuran-4-ylmethyl)piperidine |
InChI |
InChI=1S/C18H21NO/c1-4-8-19(9-5-1)11-15-10-14-6-2-3-7-16(14)18-13-20-12-17(15)18/h2-3,6-7,10H,1,4-5,8-9,11-13H2 |
Clé InChI |
YXMKGAKVMNVSIV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=CC3=CC=CC=C3C4=C2COC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


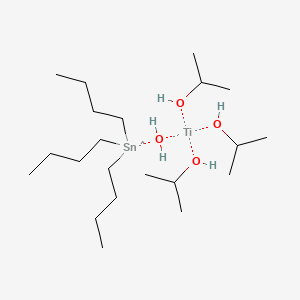
![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)
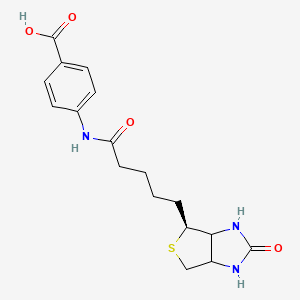
![2-Hexyl-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B13820158.png)

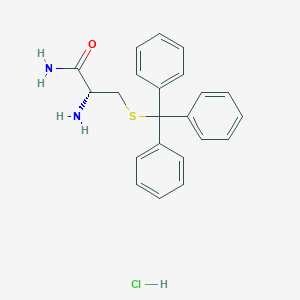
![3-(benzyloxy)-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B13820181.png)
![(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B13820186.png)
![2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]](/img/structure/B13820192.png)
